Regioisomeric Potency Gradient in α-Chymotrypsin Inhibition: Para-NO2 Versus Ortho-NO2 and Meta-NO2
Within the 2-nitrophenyl benzoxazinone series, the para-substituted 4-nitro isomer (target compound) exhibits substantially weaker α-chymotrypsin inhibition compared to both the ortho- and meta-nitro regioisomers, consistent with the SAR trend ortho > meta > para reported for this scaffold [1][2]. The 4-nitro compound yielded an IC50 of 500,000 nM (500 µM), while the 3-nitro isomer gave an IC50 of 341,000 nM (341 µM), and the 2-nitro isomer demonstrated a Ki of 22,600 nM (22.6 µM) under comparable assay conditions (50 mM Tris-HCl, pH 7.6, 30 °C, bovine α-chymotrypsin) [3][4].
| Evidence Dimension | α-Chymotrypsin inhibition potency (IC50 or Ki) |
|---|---|
| Target Compound Data | IC50 = 500,000 nM (500 µM) [2-(4-nitrophenyl)] |
| Comparator Or Baseline | 2-(3-nitrophenyl): IC50 = 341,000 nM (341 µM); 2-(2-nitrophenyl): Ki = 22,600 nM (22.6 µM); 2-phenyl (unsubstituted): Ki = 8,700 nM (8.7 µM) |
| Quantified Difference | 4-NO2 is 1.46-fold weaker than 3-NO2, 22.1-fold weaker than 2-NO2, and 57.5-fold weaker than unsubstituted phenyl based on Ki/IC50 ratios |
| Conditions | 50 mM Tris-HCl buffer, pH 7.6, 10 mM CaCl2, 30 °C; bovine pancreatic α-chymotrypsin; substrate: N-succinyl-L-phenylalanine-p-nitroanilide (SPpNA) |
Why This Matters
The pronounced regioisomeric potency gradient enables deliberate selection of the weakest para-nitro congener when low intrinsic chymotrypsin inhibitory activity is desired (e.g., as a negative control, selectivity profiling, or when the benzoxazinone scaffold is used purely as a synthetic building block rather than a biological probe).
- [1] Marasini, B.P.; Rahim, F.; Perveen, S.; Karim, A.; Mohammed Khan, K.; Atta-Ur-Rahman; Choudhary, M.I. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as alpha-chymotrypsin inhibitors. Bioorg. Chem. 2017, 70, 210–221. View Source
- [2] BRENDA Enzyme Database. Literature summary extracted from Marasini et al. (2017) – Ki values and inhibition types for benzoxazinone derivatives vs. α-chymotrypsin (EC 3.4.21.1). View Source
- [3] BindingDB. BDBM222129 – 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one (19): IC50 = 5.00E+5 nM vs. chymotrypsinogen A (bovine). View Source
- [4] BindingDB. BDBM50449429 – 2-(3-Nitrophenyl)-4H-3,1-benzoxazin-4-one (18): IC50 = 3.41E+5 nM, Ki = 3.41E+5 nM vs. chymotrypsinogen A. View Source
